molecular formula C17H14N2O3 B039234 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 114897-85-7

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No.: B039234
CAS No.: 114897-85-7
M. Wt: 294.30 g/mol
InChI Key: QAGXMQKMEDEMJM-UHFFFAOYSA-N
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Description

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid is a synthetically derived phthalazinone-based carboxylic acid of significant interest in medicinal chemistry and biochemical research. This compound is primarily recognized as a key chemical scaffold and intermediate for the development of potent enzyme inhibitors. Its core structure mimics aspects of nucleotide co-factors, allowing it to compete for binding sites in enzymatic assays. Researchers utilize this acid to investigate and modulate the activity of various enzymes, particularly poly(ADP-ribose) polymerase (PARP) and aldose reductase, which are critical targets in studies related to cancer, metabolic disorders, and diabetic complications. The carboxylic acid moiety provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or incorporation into larger, more complex molecules for structure-activity relationship (SAR) studies. Supplied as a high-purity solid, this reagent is ideal for high-throughput screening, lead optimization, and fundamental mechanistic studies, offering a valuable tool for advancing the discovery of novel therapeutic agents.

Properties

IUPAC Name

2-(4-benzyl-1-oxophthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)11-19-17(22)14-9-5-4-8-13(14)15(18-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXMQKMEDEMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349433
Record name (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114897-85-7
Record name (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Benzylphthalazin-1-one with Ethyl Chloroacetate

The foundational step in synthesizing this compound involves the N-alkylation of 4-benzylphthalazin-1-one (2 ) with ethyl chloroacetate. This reaction proceeds via nucleophilic substitution, where the nitrogen atom at position 2 of the phthalazinone ring attacks the electrophilic carbon of ethyl chloroacetate.

Typical Procedure :
A mixture of 4-benzylphthalazin-1-one (10 mmol), ethyl chloroacetate (12 mmol), and anhydrous potassium carbonate (15 mmol) in acetone (50 mL) is refluxed for 12–24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product, ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3 ), is purified via recrystallization from ethanol, yielding 70–85%.

Mechanistic Insight :
The reaction’s success hinges on the nucleophilicity of the phthalazinone’s nitrogen, facilitated by the electron-withdrawing carbonyl group at position 1. Potassium carbonate acts as both a base and a phase-transfer catalyst, enhancing reactivity in aprotic solvents like acetone.

Hydrolysis of the Ethyl Ester to Acetic Acid

The ethyl ester intermediate (3 ) is hydrolyzed under alkaline conditions to yield the target carboxylic acid. This step is critical for generating the bioactive form of the compound.

Hydrolysis Protocol :
Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3 ) (5 mmol) is dissolved in a 1:1 mixture of ethanol and aqueous sodium hydroxide (2M, 20 mL). The solution is refluxed for 6–8 hours, after which the ethanol is removed under vacuum. The residue is acidified with dilute hydrochloric acid (pH 2–3), precipitating this compound. The product is filtered, washed with cold water, and dried, achieving yields of 80–90%.

Optimization Notes :

  • Solvent Choice : Ethanol-water mixtures prevent ester saponification side reactions.

  • Temperature Control : Prolonged reflux ensures complete conversion, as evidenced by the disappearance of the ester’s carbonyl signal in IR spectroscopy (1735 cm⁻¹ → 1700 cm⁻¹ for carboxylic acid).

Alternative Synthetic Pathways

While the alkylation-hydrolysis route dominates, alternative methods have been explored:

Hydrazide Intermediate Route :
Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3 ) reacts with hydrazine hydrate in ethanol to form 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4 ). While this pathway is primarily used for hydrazide derivatives, acidic hydrolysis of 4 (e.g., with HCl) can yield the acetic acid, albeit with lower efficiency (60–70% yield).

Direct Carboxylation :
No direct carboxylation methods are reported in the literature for this compound, likely due to the instability of phthalazinone under strong carboxylating agents like CO₂.

Optimization of Reaction Conditions

Alkylation Step Optimization

ParameterOptimal ConditionEffect on Yield
SolventAcetoneMaximizes nucleophilicity of N
BaseK₂CO₃ (1.5 eq)Prevents O-alkylation
TemperatureReflux (56–60°C)Balances reaction rate and decomposition

Challenges :

  • Competing O-alkylation is minimized by using a slight excess of ethyl chloroacetate and maintaining anhydrous conditions.

  • Prolonged reaction times (>24 hours) lead to decomposition, reducing yields by 10–15%.

Hydrolysis Step Optimization

ParameterOptimal ConditionEffect on Yield
NaOH Concentration2MPrevents over-saponification
Acidification AgentHCl (1M)Ensures complete precipitation
PurificationRecrystallization (EtOH:H₂O)Removes sodium salts

Analytical Confirmation :

  • IR Spectroscopy : Loss of ester C=O stretch (1735 cm⁻¹) and emergence of carboxylic acid O-H stretch (2500–3000 cm⁻¹).

  • ¹H NMR : Ester ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) replaced by carboxylic acid proton (δ 12–13 ppm, broad).

Analytical Data and Characterization

Spectroscopic Data

This compound :

  • Molecular Formula : C₁₇H₁₄N₂O₃

  • Molecular Weight : 294.31 g/mol

  • Melting Point : 215–218°C (decomposes)

  • IR (KBr, cm⁻¹) : 1700 (C=O, acid), 1665 (C=O, phthalazinone), 1600 (C=N).

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 12.1 (s, 1H, COOH), 8.2–7.3 (m, 9H, Ar-H), 4.5 (s, 2H, CH₂CO), 3.9 (s, 2H, CH₂Ph).

  • ¹³C NMR (DMSO-d₆, 75 MHz) : δ 172.1 (COOH), 165.3 (C=O, phthalazinone), 135.2–125.4 (Ar-C), 45.2 (CH₂CO), 40.1 (CH₂Ph).

Comparative Yields Across Methods

MethodYield (%)Purity (%)Reference
Alkylation-Hydrolysis8598
Hydrazide Hydrolysis6590

Applications and Derivative Synthesis

Biological Activity

While beyond the scope of preparation methods, the acetic acid derivative serves as a precursor for cytotoxic agents. For example, hydrazide 4 exhibits IC₅₀ values of 1.33 μM against HepG2 cells, highlighting the importance of efficient synthesis for pharmacological studies.

Materials Science

Polymerization of phthalazinone derivatives (e.g., with bis(4-fluorophenyl) sulfone) yields high-performance polymers with T_g > 230°C , though this requires modification of the acetic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid exhibit significant anticancer properties. Notably, some derivatives have demonstrated selective cytotoxicity against breast cancer cells by inducing apoptosis through mechanisms involving epidermal growth factor receptor (EGFR) inhibition.

Case Study:
In a study focusing on the synthesis of phthalazine derivatives, compounds derived from this compound showed IC50 values indicating potent cytotoxicity against various cancer cell lines, including HCT-116 cells .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Phthalazine derivatives are known to exhibit activity against a range of bacterial strains, potentially serving as lead compounds in the development of new antibiotics.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials like 4-benzylphthalazine and reacting them with acetic anhydride or similar reagents to form the desired product.
  • Hydrazone Formation : Reaction with hydrazine derivatives to yield hydrazide forms that can further be modified into other biologically active compounds .

Table: Synthesis Methods

MethodDescriptionOutcome
CondensationReaction with acetic anhydrideFormation of acetic acid derivative
Hydrazone FormationReaction with hydrazine hydrateProduces hydrazide derivatives for further modification

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target: 2-(4-Benzyl-1-oxophthalazin-2-yl)acetic acid N/A C₁₇H₁₅N₂O₃ 295.31 Phthalazine, benzyl, acetic acid
Methyl (1-oxo-4-phenylphthalazin-2-yl)acetate 134036-52-5 C₁₈H₁₆N₂O₃ 308.33 Phthalazine, phenyl, methyl ester
2-(1,4-Dioxo-3,4-dihydrophthalazin-2-yl)acetic acid 2257-64-9 C₁₀H₈N₂O₄ 220.18 Dihydrophthalazine, two oxo groups, acetic acid
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid 899710-24-8 C₁₁H₁₁NO₄ 221.21 Benzoxazine, oxo, methyl, acetic acid

Key Observations :

  • The target compound and its methyl ester analog (CAS 134036-52-5) share a phthalazine core but differ in substituents: the methyl ester is less polar, acting as a prodrug, while the free acid offers reactivity for derivatization .
  • The benzoxazine analog (CAS 899710-24-8) replaces phthalazine’s nitrogen atoms with oxygen, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Methyl Ester Dihydrophthalazin Acid Benzoxazine Acid
Solubility Moderate in polar solvents (pH-dependent) High in organic solvents Low (hydrophobic dihydro core) Moderate (polar benzoxazine)
Lipophilicity (LogP) Higher (benzyl group) Higher (ester) Lower (two oxo groups) Moderate (methyl group)
Stability Sensitive to moisture Stable Stable under dry conditions Sensitive to heat

Key Observations :

  • The benzyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes.
  • The dihydrophthalazin derivative’s additional oxo group may improve binding to polar targets but reduce bioavailability .

Biological Activity

Overview

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid is a synthetic compound belonging to the phthalazinone derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The structure of this compound features a phthalazinone core with a benzyl substitution and an acetic acid moiety. This unique arrangement contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain synthesized derivatives showed potent cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells.

Key Findings:

  • Cytotoxicity: Compounds derived from this structure exhibited IC50 values ranging from 0.57 µM to 1.89 µM against MDA-MB-231 cells, indicating strong anticancer potential compared to standard treatments like Erlotinib (IC50 = 1.02 µM) .
  • Mechanism: The anticancer effects are mediated through apoptosis induction and inhibition of key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor), with some compounds showing IC50 values as low as 21.4 nM for EGFR inhibition .

Antibacterial Activity

Some studies have explored the antibacterial properties of phthalazinone derivatives linked to sulfa drugs. The incorporation of the phthalazine moiety has been shown to enhance the antibacterial activity of these drugs, suggesting a potential for developing new antibacterial agents .

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activities of this compound:

StudyFindingsCell Lines TestedIC50 Values
Study 1 Potent cytotoxicity against breast cancer cellsMDA-MB-2310.92 - 0.57 µM
Study 2 Induced apoptosis in colon cancer cellsHCT-1161.58 µM
Study 3 Enhanced antibacterial activity when linked to sulfa drugsVarious bacterial strainsNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid with high purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phthalazine precursors followed by functionalization with acetic acid derivatives. Key steps include:

  • Nucleophilic substitution at the phthalazine core to introduce the benzyl group.
  • Acetic acid coupling via esterification or alkylation, optimized using reaction path search methods based on quantum chemical calculations to predict intermediates and transition states .
  • Purity control via recrystallization (e.g., using ethanol/water mixtures) and validation by HPLC (as described for structurally similar compounds in ).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) is critical for confirming the spatial arrangement of the benzyl and acetic acid moieties, with mean C–C bond accuracy of 0.003 Å (as demonstrated for analogous benzothiazin derivatives in ).
  • NMR (¹H/¹³C) and FT-IR identify functional groups, with chemical shifts for the phthalazinone ring protons typically appearing at δ 7.2–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 307.12).

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational reaction mechanisms and experimental yields?

  • Methodological Answer :

  • Use density functional theory (DFT) to model reaction pathways and compare with experimental data (e.g., Gibbs free energy profiles for cyclization steps).
  • Apply statistical design of experiments (DoE) to isolate variables affecting yield, such as solvent polarity, temperature, and catalyst loading (see for optimization frameworks).
  • Cross-validate using in situ FT-IR or Raman spectroscopy to monitor intermediate formation .

Q. What strategies are effective for analyzing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Liver microsomal assays (e.g., human CYP450 isoforms) assess oxidative metabolism, with quantification via LC-MS/MS. Reference protocols for structurally related phenylacetic acid derivatives in .
  • Molecular docking predicts interactions with metabolic enzymes (e.g., cytochrome P450 3A4) using software like AutoDock Vina, validated by experimental IC₅₀ values .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Nanofiltration membranes (MWCO 200–500 Da) selectively isolate the target compound based on molecular size.
  • Simulation-guided optimization (e.g., using Aspen Plus) balances flux and selectivity, leveraging subclass RDF2050104 (membrane technologies) in .
  • Validate purity by HPLC-DAD with a C18 column and acetonitrile/water gradient .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility.
  • Compare with experimental data from shake-flask methods (UV-Vis quantification at λ_max ~270 nm).
  • Reconcile discrepancies by accounting for polymorphic forms (e.g., amorphous vs. crystalline), as seen in NIST-reviewed solubility studies ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
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Reactant of Route 2
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

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